3-Amino-6-bromopyridin-2(1H)-one
Description
Significance of Pyridinone Scaffolds in Advanced Chemical Synthesis and Medicinal Chemistry
The pyridinone scaffold is a cornerstone in the synthesis of complex molecules and has demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govbohrium.com Its utility stems from the ability to manipulate its physicochemical properties, such as polarity and lipophilicity, through established synthetic routes. nih.gov This adaptability makes pyridinone derivatives valuable in fragment-based drug design and as bioisosteres for other chemical groups like amides and phenyls. nih.govrmit.edu.vn The structural diversity of pyridinone-containing compounds allows them to target a variety of biological entities, including protein kinases and enzymes, making them a focal point of research in the quest for new therapeutic agents. nih.govfrontiersin.org
Overview of 3-Amino-6-bromopyridin-2(1H)-one as a Key Synthetic Intermediate
Within the large family of pyridinones, this compound stands out as a crucial synthetic intermediate. Its structure, featuring an amino group and a bromine atom on the pyridinone ring, provides reactive sites for a variety of chemical transformations. This dual functionality allows for the construction of more complex molecular architectures. For instance, the amino group can be acylated or can participate in condensation reactions, while the bromine atom can be displaced or involved in cross-coupling reactions. These characteristics make it a valuable building block for creating libraries of compounds for drug discovery and other applications.
Scope and Research Objectives Pertaining to this compound
The primary research objective concerning this compound is to leverage its synthetic versatility. Investigations are focused on exploring its reactivity in various chemical reactions to generate novel heterocyclic compounds with potential biological activities. The aim is to synthesize derivatives that can be evaluated for their therapeutic potential, contributing to the development of new drugs. The study of this compound also helps in understanding the structure-activity relationships of pyridinone derivatives, which is crucial for designing more potent and selective drug candidates.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1187930-34-2 chemsrc.com |
| Molecular Formula | C₅H₅BrN₂O |
| Molecular Weight | 189.01 g/mol |
| Appearance | Solid |
| Purity | 97.0% chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLRVOCGGIDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567693 | |
| Record name | 3-Amino-6-bromopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134577-43-8 | |
| Record name | 3-Amino-6-bromopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-6-bromopyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Amino 6 Bromopyridin 2 1h One and Its Precursors
Established Synthetic Pathways to 3-Amino-6-bromopyridin-2(1H)-one Derivatives
Bromination Strategies for Aminopyridin-2(1H)-ones
Direct bromination of aminopyridin-2(1H)-one precursors is a common strategy to introduce the bromo substituent. The regioselectivity of this reaction is influenced by the existing substituents on the pyridinone ring and the choice of brominating agent. For instance, the bromination of 3-aminopyridine (B143674) with bromine in acetic acid can lead to a mixture of bromo-substituted products. orgsyn.org A detailed study on the bromination of 3-aminopyridine revealed that using 2,4,4,6-tetrabromocyclohexa-2,5-dienone as the brominating agent can afford a mixture of 3-amino-2-bromo- and 3-amino-2,6-dibromo-pyridine. rsc.org
A Hofmann reaction on 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide using sodium hypobromite (B1234621) has been reported to yield 3-amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one. researchgate.net This indicates that bromination can occur concurrently with the rearrangement of the amide to an amine.
| Starting Material | Brominating Agent | Product(s) | Reference |
| 3-Aminopyridine | Bromine in Acetic Acid | Mixture of bromo-substituted pyridines | orgsyn.org |
| 3-Aminopyridine | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | 3-Amino-2-bromopyridine and 3-Amino-2,6-dibromopyridine | rsc.org |
| 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide | Sodium Hypobromite | 3-Amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one | researchgate.net |
Ring-Closure and Cyclization Approaches to the Pyridinone Core
The construction of the pyridinone ring system is a fundamental aspect of synthesizing this compound. Various cyclization strategies have been developed to create this heterocyclic core. beilstein-journals.org These methods often involve the condensation of acyclic precursors. For example, the reaction of 2-cyanoacetamide (B1669375) with benzylideneacetone (B49655) in the presence of a base like potassium tert-butoxide can lead to the formation of a substituted pyridin-2(1H)-one. researchgate.net
Another approach involves the cyclization of N-substituted amino compounds. For instance, the hetarynic cyclization of 3-bromo-2-[(N-substituted)amino]pyridines has been explored for the synthesis of dihydrodipyridopyrazines, demonstrating the utility of cyclization reactions in building complex heterocyclic systems derived from aminopyridines. researchgate.net
Transformation from Related Halogenated Aminopyridines
The target compound can also be synthesized by modifying other halogenated aminopyridines. For instance, starting from 5-bromo-2-methoxypyridin-3-amine, a series of 3-aminopyridin-2-one derivatives can be synthesized. researchgate.net This typically involves Suzuki cross-coupling reactions to introduce various substituents at the 5-position, followed by demethylation to yield the final pyridin-2(1H)-one. researchgate.net
The synthesis of 2,3-diaminopyridine (B105623) from the more readily available 2-aminopyridine (B139424) often involves bromination to 2-amino-5-bromopyridine, followed by nitration and subsequent reduction. orgsyn.org This multi-step process highlights the transformation of one halogenated aminopyridine into another with different functional groups. A method for preparing 2-amino-3-bromopyridine (B76627) involves the controlled bromination of 2-aminopyridine in an organic solvent. google.com
Advanced and Green Chemistry Approaches in this compound Synthesis
One-Pot Reaction Protocols for Enhanced Efficiency
Modern synthetic chemistry emphasizes the development of one-pot reactions to improve efficiency and reduce waste. Such protocols combine multiple reaction steps into a single operation without isolating intermediates. While a specific one-pot synthesis for this compound is not detailed in the provided results, the concept is widely applied in heterocyclic chemistry. For instance, a one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, a brominating agent, and 2-aminopyridine has been reported, showcasing the potential for similar strategies in pyridinone synthesis. nih.gov The development of one-pot procedures for related structures, such as 3-carbomoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids, further suggests the feasibility of applying this approach. researchgate.net
Catalytic Systems for Regioselective Functionalization
Catalytic systems play a crucial role in achieving regioselective functionalization of the pyridone ring. nih.gov Due to the electronic nature of the 2-pyridone ring, the C3 and C5 positions are generally more susceptible to electrophilic attack, while the C4 and C6 positions are more prone to nucleophilic attack. nih.gov Catalysts can be employed to direct reactions to a specific position.
Iron-based catalytic systems have been developed for the C3-arylation of 2-pyridones. nih.gov Nickel catalysis has been shown to promote unique ring-contracting C-H coupling reactions. nih.gov For functionalization at other positions, directing groups are often essential to achieve the desired regioselectivity. nih.gov For example, rhodium catalysis has been used for the C6-borylation of pyridones, which can then undergo further reactions like Suzuki-Miyaura cross-coupling. nih.gov
| Catalytic System | Functionalization | Position | Reference |
| Iron-based catalyst | Arylation | C3 | nih.gov |
| Nickel catalyst | Ring-contracting C-H coupling | N/A | nih.gov |
| Rhodium catalyst | Borylation | C6 | nih.gov |
Chemical Reactivity and Derivatization Strategies of 3 Amino 6 Bromopyridin 2 1h One
Dimerization and Oligomerization Pathways of 3-Amino-6-bromopyridin-2(1H)-one Analogues
The formation of dimers and oligomers from pyridinone scaffolds is a key strategy for creating larger, functional molecular systems. These processes can be driven by covalent bond formation, such as through oxidation, or by non-covalent interactions like hydrogen bonding.
The oxidative dimerization of 3-aminopyridin-2(1H)-one analogues represents a significant synthetic pathway. Studies on related structures, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, have revealed unusual and highly selective dimerization processes. nih.govacs.org When treated with an oxidizing agent like sodium hypochlorite (B82951) (bleach), these compounds undergo a non-catalyzed, regio- and stereoselective oxidative dimerization. nih.gov This reaction is notable for its formation of complex polyheterocyclic systems in a single, highly efficient step. acs.org
The reaction proceeds via a complex mechanism involving the cleavage of existing bonds and the formation of several new sigma (σ) bonds. nih.govacs.org Specifically, the process involves the breaking of N-H and C(2)=C(3) double bonds and the creation of three new σ-bonds, without involving the pyridine (B92270) nitrogen or other heteroatoms like sulfur in the oxidation process. nih.gov
Two primary mechanisms have been proposed for this transformation acs.org:
Electrophilic Addition-Cyclization: The first proposed pathway begins with the reaction of hypochlorous acid (HOCl), present in the bleach solution, with the enamine-like C(2)=C(3) double bond of the aminopyridine analogue. This is followed by a series of intramolecular cyclizations and rearrangements that ultimately lead to the dimeric product.
Single Electron Transfer (SET): An alternative mechanism suggests that the oxidant acts as a single electron transfer agent, oxidizing the aminopyridine analogue to a cation-radical species. acs.org The dimerization of these radical intermediates leads to a dication, which then undergoes a double intramolecular heterocyclization to yield the final polycyclic dimer. acs.org
This oxidative process is highly stereoselective, yielding only one of eight possible enantiomeric pairs, a testament to the controlled nature of the reaction. acs.org
Table 1: Key Features of Oxidative Dimerization in 3-Aminopyridinone Analogues
| Feature | Description | Reference |
| Reactants | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | nih.gov |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) / Bleach | acs.org |
| Selectivity | High Regio- and Stereoselectivity | nih.gov |
| Bonds Cleaved | N-H, C=C | nih.govacs.org |
| Bonds Formed | Three new σ-bonds | nih.govacs.org |
| Proposed Intermediates | Cation-radical species | acs.org |
The molecular structure of this compound and its analogues is perfectly suited for the formation of extensive supramolecular architectures driven by hydrogen bonding. researchgate.netnih.gov The pyridinone ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). Additionally, the amino group (-NH₂) at the C3 position provides two more hydrogen bond donors. This multiplicity of donor and acceptor sites allows for the formation of robust and predictable hydrogen-bonding networks. mdpi.comrsc.org
In the solid state, these molecules can self-assemble into various motifs:
Chains: Molecules can link in a linear fashion. For instance, a one-dimensional chain can be formed through N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. nih.gov
Dimers and Sheets: A common and stable motif is the R²₂(8) ring, where two molecules form a dimer through a pair of complementary hydrogen bonds, such as N-H···O interactions between the pyridinone N-H and carbonyl groups. researchgate.netrsc.org These dimeric units can then further connect to form two-dimensional sheets, held together by additional hydrogen bonds or van der Waals forces. nih.gov
The specific arrangement is influenced by the steric and electronic nature of substituents on the pyridinone ring. rsc.org The directionality and specificity of these hydrogen bonds are fundamental principles in crystal engineering, allowing for the rational design of solid-state structures with desired properties. mdpi.com General principles often dictate that all available hydrogen-bond donors and acceptors will participate in bonding if possible. nih.gov This predictable self-assembly is crucial for developing materials with specific functions, from pharmaceutical co-crystals to organic electronics.
Table 2: Potential Hydrogen Bonding Sites in this compound
| Functional Group | Type | Role in Hydrogen Bonding |
| Pyridinone N-H | Amide | Donor |
| Pyridinone C=O | Carbonyl | Acceptor |
| Amino -NH₂ | Amine | Donor (two sites) |
| Pyridine Nitrogen | Imine | Acceptor |
Advanced Spectroscopic and Structural Elucidation in Research of 3 Amino 6 Bromopyridin 2 1h One
Vibrational Spectroscopy for Structural Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com For 3-Amino-6-bromopyridin-2(1H)-one, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its various structural components.
Key expected FT-IR absorption bands for this compound include:
N-H Stretching: The amino group (NH₂) and the amide N-H in the pyridinone ring will show stretching vibrations, typically in the range of 3400-3200 cm⁻¹. These may appear as one or two distinct peaks.
C=O Stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the pyridinone ring is anticipated in the region of 1650-1680 cm⁻¹. This is a highly characteristic peak for 2-pyridone systems.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine (B92270) ring are expected to appear in the 1600-1450 cm⁻¹ region.
N-H Bending: The bending vibration of the amino group is typically observed around 1620-1580 cm⁻¹.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amino group will likely be in the 1350-1250 cm⁻¹ range.
C-Br Stretching: The carbon-bromine bond will exhibit a stretching vibration at lower wavenumbers, generally in the 600-500 cm⁻¹ region.
For comparison, a study on the related compound 2-amino-6-bromo-3-formylchromone (B1202444) also identified characteristic vibrational modes for amino and bromo functionalities. libretexts.orgnih.gov While the ring system is different, the principles of group frequencies are transferable.
Table 1: Expected FT-IR Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine, Amide) | 3400-3200 | Medium to Strong |
| C=O Stretch (Amide) | 1680-1650 | Strong |
| C=C and C=N Stretch (Ring) | 1600-1450 | Medium to Strong |
| N-H Bend (Amine) | 1620-1580 | Medium |
| C-N Stretch (Amine) | 1350-1250 | Medium |
| C-Br Stretch | 600-500 | Medium to Weak |
Raman Spectroscopy Investigations
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. amerigoscientific.com It is particularly useful for identifying non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the following features would be anticipated:
The symmetric stretching of the pyridine ring would likely produce a strong Raman signal.
The C-Br stretching vibration may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.
The C=O and N-H stretching vibrations will also be present, though their relative intensities may differ from the FT-IR spectrum.
A study on 2-amino-6-bromo-3-formylchromone utilized both FT-IR and Raman spectroscopy to perform a detailed vibrational analysis, demonstrating the synergy of these two techniques. libretexts.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the protons of the amino and amide groups.
Based on the structure and data from related compounds such as 3-aminopyridine (B143674) derivatives and bromopyridines, the following proton signals can be predicted: harvard.educhemicalbook.comchemicalbook.com
Ring Protons: The two protons on the pyridine ring are in different chemical environments and would be expected to appear as doublets due to coupling with each other. Their chemical shifts would likely be in the aromatic region, potentially between 6.0 and 8.0 ppm.
NH₂ Protons: The protons of the primary amino group would likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration but is often found in the range of 4.0-6.0 ppm.
NH Proton: The proton on the nitrogen in the pyridinone ring would also likely appear as a broad singlet, potentially at a downfield chemical shift (e.g., >10 ppm) due to the influence of the adjacent carbonyl group.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ring-H (position 4) | ~6.5 - 7.5 | Doublet (d) |
| Ring-H (position 5) | ~6.0 - 7.0 | Doublet (d) |
| NH₂ | ~4.0 - 6.0 | Broad Singlet (br s) |
| NH (ring) | >10 | Broad Singlet (br s) |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Characterization
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would be expected to show five distinct signals for the five carbon atoms in the pyridine ring.
Drawing comparisons from ¹³C NMR data of related bromopyridine and aminopyridine structures, the following chemical shifts can be anticipated: chemicalbook.com
C=O Carbon: The carbonyl carbon is the most deshielded and would appear at the lowest field, likely in the range of 160-170 ppm.
C-Br Carbon: The carbon atom attached to the bromine atom would be expected to have a chemical shift in the range of 100-120 ppm.
C-NH₂ Carbon: The carbon atom attached to the amino group would likely appear around 140-150 ppm.
Other Ring Carbons: The remaining two carbon atoms of the pyridine ring would have chemical shifts in the aromatic region, typically between 100 and 140 ppm.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C2) | 160 - 170 |
| C-NH₂ (C3) | 140 - 150 |
| C4 | 100 - 120 |
| C5 | 110 - 130 |
| C-Br (C6) | 100 - 120 |
Advanced NMR Techniques for Stereochemical Elucidation
While 1D NMR provides fundamental structural information, 2D NMR techniques are invaluable for confirming assignments and elucidating through-bond and through-space correlations. libretexts.org For a molecule like this compound, several 2D NMR experiments would be instrumental.
Correlation Spectroscopy (COSY): A homonuclear COSY experiment would definitively establish the coupling between the two adjacent protons on the pyridine ring, appearing as a cross-peak connecting their signals. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with their directly attached carbon atoms. It would be used to unambiguously assign the proton and carbon signals of the C4-H4 and C5-H5 pairs. libretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, even if they are not directly bonded. This can be particularly useful for determining the preferred conformation of the molecule in solution.
The application of these advanced NMR techniques provides a comprehensive and unambiguous structural characterization of this compound, which is a critical step in its further study and potential utilization.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals, which is a characteristic feature of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light.
For this compound, the pyridinone ring system, substituted with an amino group and a bromine atom, contains π electrons and non-bonding (n) electrons. These electrons are susceptible to transitions such as n → π* and π → π*. The absorption of UV radiation by organic molecules like this is restricted to these specific functional groups that have valence electrons with low excitation energy. The resulting spectrum is typically composed of broad absorption bands due to the superimposition of rotational and vibrational transitions on the electronic transitions.
| Parameter | Description |
| Chromophore | Pyridin-2(1H)-one ring with amino and bromo substituents |
| Expected Transitions | π → π* and n → π* |
| Influencing Factors | Conjugation, solvent polarity, pH |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. In this technique, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound, with a molecular formula of C₅H₅BrN₂O, the expected monoisotopic mass is approximately 187.958 g/mol . The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two m/z units (M⁺ and M+2).
The fragmentation pattern provides a "fingerprint" of the molecule. While specific fragmentation data for this compound is not documented in the available literature, general fragmentation pathways for similar heterocyclic compounds can be inferred. Common fragmentation patterns for amines and aromatic compounds can be expected. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. For aromatic compounds, the molecular ion peak is often strong due to the stability of the ring structure. The fragmentation of this compound would likely involve the loss of small neutral molecules such as CO, HCN, or radicals like Br•.
| Ion Type | Predicted m/z | Significance |
| [M]⁺ | ~188 & 190 | Molecular ion peak showing the characteristic bromine isotope pattern. |
| [M-CO]⁺ | ~160 & 162 | Loss of a carbonyl group. |
| [M-Br]⁺ | ~109 | Loss of a bromine radical. |
X-Ray Crystallography for Solid-State Structural Determination
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the unit cell dimensions (the basic repeating unit of the crystal) and the arrangement of atoms within the unit cell can be determined.
Although a specific crystal structure for this compound has not been reported in the searched literature, this analysis would reveal crucial structural parameters. These include the planarity of the pyridinone ring, the bond lengths of C-N, C-O, C-Br, and C-C bonds, and the bond angles within the molecule. This information is invaluable for understanding the molecule's stereochemistry and electronic properties.
The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. These non-covalent interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the solid, such as melting point and solubility.
For this compound, several types of intermolecular interactions are expected to be significant in its crystal packing. The presence of the amino group (-NH₂) and the amide-like functionality within the pyridinone ring (-NH-C=O) makes hydrogen bonding a dominant force. Specifically, N-H···O and N-H···N hydrogen bonds are likely to form, creating robust networks of molecules.
| Interaction Type | Participating Groups | Expected Influence on Crystal Packing |
| Hydrogen Bonding | N-H (amino), N-H (ring), C=O | Formation of chains, sheets, or 3D networks. |
| Halogen Bonding | C-Br, O (carbonyl), N (amino/ring) | Directional interactions influencing molecular orientation. |
| π-π Stacking | Pyridinone rings | Contributes to the stabilization of the crystal lattice. |
Theoretical and Computational Investigations of 3 Amino 6 Bromopyridin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for predicting the structures, energies, and properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to model the behavior of electrons within a molecule. For a molecule like 3-Amino-6-bromopyridin-2(1H)-one, these calculations can elucidate its preferred three-dimensional shape and the distribution of its electrons, which are fundamental to its chemical behavior.
Density Functional Theory (DFT) Studies for Ground State Geometries
Density Functional Theory (DFT) is a powerful and popular quantum computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the ground state geometry of a molecule, which is its most stable three-dimensional arrangement of atoms. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it computationally more efficient than other high-level methods without significant loss of accuracy. nih.gov
The process of geometry optimization using DFT involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is found. At this point, the net forces are close to zero, representing a stable structure on the potential energy surface. The B3LYP functional is a commonly employed hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost for organic molecules. nih.gov
While specific DFT studies for this compound are not prevalent in the surveyed literature, the expected output from such a calculation would include optimized bond lengths, bond angles, and dihedral angles. This data provides a precise geometric description of the molecule.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pyridinone Ring System. Note: This table presents typical data for a substituted pyridinone system and is for illustrative purposes only, as specific literature on this compound is unavailable.
| Parameter | Bond/Atoms | Typical Value |
| Bond Length | C2=O | ~1.23 Å |
| N1-C2 | ~1.38 Å | |
| C3-N(H2) | ~1.37 Å | |
| C5-C6 | ~1.36 Å | |
| C6-Br | ~1.89 Å | |
| Bond Angle | N1-C2-C3 | ~118° |
| C2-C3-C4 | ~121° | |
| C5-C6-N1 | ~122° | |
| Dihedral Angle | H-N-C3-C4 | ~0° or 180° |
Ab-initio and Semi-Empirical Methods for Electronic Structure
Beyond DFT, other methods are used to study electronic structure. These can be broadly categorized as ab-initio and semi-empirical methods.
Ab-initio methods , Latin for "from the beginning," are based solely on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest form of ab-initio calculation. It approximates the many-electron wavefunction as a single Slater determinant, but it does not fully account for electron correlation, which can affect the accuracy of the results. More advanced ab-initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), build upon the HF method to include electron correlation, yielding more accurate results at a higher computational cost.
Semi-empirical methods offer a faster, albeit less rigorous, alternative. wikipedia.org These methods are also based on the Hartree-Fock formalism but simplify the calculations by omitting certain complex integrals and introducing parameters derived from experimental data. uni-muenchen.deucsb.edu Methods like AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap) are much faster than ab-initio or DFT calculations, making them suitable for very large molecules. ucsb.edunih.gov However, their accuracy is dependent on the molecule under study being similar to the molecules used in the parameterization process. wikipedia.org
Electronic Structure Analysis
Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions. Key analyses include examining the frontier molecular orbitals, the nature of chemical bonds, and the distribution of electrostatic charge.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. ossila.com This gap is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. This energy gap is also fundamental to the optical properties of a molecule, as it corresponds to the lowest energy electronic excitation. ossila.com
For this compound, the HOMO is expected to have significant contributions from the electron-rich amino group and the pyridinone ring, while the LUMO would be distributed over the electron-deficient parts of the molecule, influenced by the carbonyl and bromo substituents.
Table 2: Illustrative Frontier Orbital Energies for a Substituted Pyridinone System. Note: This table contains representative values to illustrate the concept. Actual values for this compound would require specific quantum chemical calculations.
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge transfer, and intermolecular interactions within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. It measures the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability. For instance, the delocalization of a lone pair (n) on the amino nitrogen into an adjacent anti-bonding π* orbital of the ring (n → π*) would indicate resonance stabilization. Similarly, NBO analysis can reveal the nature and strength of intramolecular hydrogen bonds, such as a potential interaction between the amino group and the carbonyl oxygen.
Electrostatic Potential Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent the potential. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. youtube.com
For this compound, an MEP map would likely show a strong negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the amino group's nitrogen would also exhibit negative potential, though possibly modulated by its interaction with the ring. The hydrogen atoms of the amino group and the N-H of the pyridinone ring would be expected to show positive potential, marking them as potential hydrogen bond donors. The bromine atom would exhibit a region of slightly negative to neutral potential, characteristic of halogens in such systems. This detailed picture of the charge landscape allows for a rational prediction of how the molecule will interact with other reagents or biological targets.
Vibrational Analysis and Normal Mode Assignments
Vibrational analysis is crucial for understanding the dynamic behavior of a molecule. Theoretical spectra are often calculated using methods like Density Functional Theory (DFT) and then compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy.
Conformational Analysis and Tautomerism Studies
Most molecules can exist in different spatial arrangements, known as conformations. Conformational analysis involves identifying the most stable forms of a molecule by calculating their relative energies. For a molecule like this compound, tautomerism is also a key consideration. Tautomers are isomers that readily interconvert, often through the migration of a proton. Computational studies would explore the potential tautomeric forms, such as the pyridinone versus a pyridinol form, to determine their relative stabilities and the energy barriers between them.
Non-Linear Optical (NLO) Properties from First-Order Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of great interest for applications in modern optics and photonics. The NLO properties of a molecule can be predicted by calculating its first-order hyperpolarizability (β). This value indicates the molecule's ability to interact with a strong electric field, such as from a laser, to produce new light frequencies. High β values suggest that a compound may be a good candidate for NLO applications. These calculations are typically performed using quantum chemical methods to determine the molecule's response to an applied electric field.
Molecular Docking Studies for Ligand-Protein Interactions
To explore the potential biological activity of a compound, molecular docking simulations are performed. This computational technique predicts the preferred orientation of a molecule (the ligand) when it binds to a specific protein target, often an enzyme or receptor implicated in a disease. The simulation calculates the binding affinity and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. These studies are instrumental in drug design and in understanding the potential therapeutic applications of a molecule.
Applications and Biological Activity of 3 Amino 6 Bromopyridin 2 1h One and Its Derivatives in Medicinal Chemistry
Pyridinone Scaffolds as Privileged Structures in Drug Discovery
Pyridinone scaffolds, encompassing both 2-pyridone and 4-pyridone isomers, are considered privileged structures in drug discovery due to their frequent appearance in biologically active compounds across a wide range of therapeutic areas. nih.govresearchgate.net Their unique physicochemical characteristics, such as weak alkalinity and the ability to engage in dual hydrogen-bond interactions, make them highly effective for interacting with biological targets like enzymes and receptors. nih.gov
These scaffolds serve as versatile building blocks in medicinal chemistry for several key reasons:
Bioisosterism: Pyridinones can act as bioisosteres for amides, phenyl groups, pyridines, and other nitrogen- or oxygen-containing heterocycles, allowing for the optimization of drug-like properties. nih.gov
Physicochemical Properties: The incorporation of a pyridinone moiety can influence a molecule's lipophilicity, aqueous solubility, and metabolic stability, which are critical parameters for drug development. nih.govresearchgate.net
Synthetic Accessibility: Well-established condensation reactions provide feasible synthetic routes to the pyridinone core, allowing for the ready derivatization and creation of compound libraries for screening. bohrium.com
The structural and electronic properties of the pyridinone ring enable it to regulate critical signaling pathways, impacting gene expression and intracellular enzyme activity. nih.gov This versatility has led to the development of pyridinone-containing compounds with a broad spectrum of pharmacological effects, including antitumor, antimicrobial, and antiviral properties. nih.gov
Role as Enzyme Inhibitors
Derivatives based on the pyridinone scaffold are prominent in the development of various enzyme inhibitors, targeting a range of pathogens and disease pathways.
Pyridinone derivatives have been extensively investigated as potent inhibitors of viral enzymes, particularly in the context of antiviral therapy. A notable application is their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the human immunodeficiency virus (HIV). Through a process of scaffold hopping from existing inhibitors, pyridin-2(1H)-one derivatives were discovered that demonstrated high potency against both wild-type and drug-resistant strains of HIV-1. nih.gov
In the fight against Hepatitis B virus (HBV), a pyridinone derivative, 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one, was identified as a modest inhibitor of HBV DNA replication from an in-house library screening. nih.gov This discovery highlighted the potential of the pyridinone scaffold in developing novel anti-HBV agents with unique chemical structures. nih.gov
Glutamine synthetase (GS) is a crucial enzyme in the nitrogen metabolism of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. mdpi.comnih.gov It plays a vital role in cell wall biosynthesis and in modulating the pH of the phagosome, making it an attractive target for new anti-TB drugs. mdpi.comnih.govebi.ac.uk While specific inhibition of Mtb GS by 3-Amino-6-bromopyridin-2(1H)-one derivatives is not detailed in the provided sources, the broader class of pyridone compounds has shown significant promise against Mtb. For instance, 4-hydroxy-2-pyridones have been identified as a new class of direct inhibitors of the mycobacterial enoyl-acyl carrier protein reductase (InhA), another clinically validated target for tuberculosis drug discovery. researchgate.net
In the realm of antifungal research, pyridinone derivatives have demonstrated efficacy against pathogens like Candida albicans. nih.gov Certain pyridinone compounds have been shown to exhibit fungicidal activity, inhibiting fungal growth and biofilm formation. nih.gov The antimicrobial action of some pyridinone derivatives, such as Ciclopirox, is attributed to the chelation of polyvalent metal cations like Fe3+, which inhibits metal-dependent enzymes essential for cellular processes. researchgate.net
| Compound Class | Target Organism | Target Enzyme/Process | Reference |
| Pyridin-2(1H)-ones | HIV-1 | Reverse Transcriptase | nih.gov |
| Phenylpyridin-2(1H)-one | Hepatitis B Virus (HBV) | DNA Replication | nih.gov |
| 4-Hydroxy-2-pyridones | Mycobacterium tuberculosis | Enoyl-ACP Reductase (InhA) | researchgate.net |
| Pyridinone Derivatives | Candida albicans | Fungal Growth / Biofilm Formation | nih.gov |
The cap-dependent endonuclease is a key enzyme for influenza virus replication, making it a druggable target for antiviral therapy. researchgate.net Inspired by existing endonuclease inhibitors, researchers have designed and synthesized series of pyridone derivatives. These compounds have shown favorable pharmacokinetic profiles and improved antiviral potency against various influenza virus strains, including those resistant to other treatments. researchgate.net
Development of Antiviral Agents
The development of novel antiviral agents is a critical area of research, and pyridinone-containing compounds have emerged as a significant class of leading scaffolds. The challenges of multidrug resistance, adverse effects, and the high cost of some existing antiviral drugs necessitate the discovery of new therapeutics.
Pyridinone scaffolds have been successfully employed to create potent inhibitors against viruses such as HIV and influenza. researchgate.net For HIV, pyridinone-based NNRTIs have been developed that are effective against resistant viral strains. In the case of influenza, pyridone derivatives targeting the viral endonuclease have shown promise. researchgate.net Furthermore, modifications at various positions of the pyridinone ring have been shown to be crucial for antiviral activity, allowing for structure-activity relationship (SAR) studies to optimize potency and interaction with viral targets. nih.gov
Exploration in Antitumor and Antimicrobial Research
The broad biological activity of the pyridinone scaffold extends to antitumor and antimicrobial applications. nih.gov
Antitumor Research: Pyridinone-containing molecules have attracted significant attention for their antiproliferative activity against human tumor cell lines. bohrium.com Derivatives have been developed to target a variety of cancer-related enzymes and pathways. For example, pyridinone-quinazoline derivatives have been synthesized as cytotoxic agents that target protein tyrosine kinases. nih.gov Other derivatives have been investigated as inhibitors of PIM-1 kinase, a proto-oncogene involved in cell survival and proliferation. researchgate.net The adaptability of the pyridinone core allows for its incorporation into molecules designed to inhibit other cancer targets such as histone deacetylases and mitogen-activated protein kinases. bohrium.com
Antimicrobial Research: The pyridinone core is a feature of various compounds with antibacterial and antifungal properties. As mentioned, derivatives have been identified that inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes like InhA. researchgate.net Other synthetic pyridinone derivatives have been shown to possess broad-spectrum antimicrobial activity. researchgate.net For example, quinazolinone derivatives, which can be synthesized from related precursors, have shown significant activity against both gram-positive and gram-negative bacteria, in some cases exceeding the activity of standard antibacterial drugs. researchgate.net
| Research Area | Target/Mechanism | Example Derivative Class | Reference |
| Antitumor | Protein Tyrosine Kinase Inhibition | Pyridinone-Quinazolines | nih.gov |
| Antitumor | PIM-1 Kinase Inhibition | O-alkyl Pyridines | researchgate.net |
| Antimicrobial (TB) | Enoyl-ACP Reductase (InhA) Inhibition | 4-Hydroxy-2-pyridones | researchgate.net |
| Antimicrobial (Fungal) | Fungal Growth Inhibition | Substituted Pyridinones | nih.gov |
| Antimicrobial (Bacterial) | General Antibacterial Activity | Quinazolinones | researchgate.net |
Anti-inflammatory and Analgesic Properties
Pyridinone derivatives have been extensively investigated for their potential as anti-inflammatory and analgesic agents. frontiersin.orgresearchgate.netresearchgate.net The core structure is present in several molecules that exhibit significant inhibition of inflammatory pathways. For instance, certain pyridazinone derivatives, which are structurally related to pyridinones, have been shown to inhibit cyclooxygenase 2 (COX-2) and lipopolysaccharide (LPS)-induced neuroinflammation. nih.gov The anti-inflammatory mechanism often involves the suppression of pro-inflammatory mediators. Studies on various heterocyclic compounds, including those with pyridinone-like structures, have demonstrated the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) production in stimulated macrophage cell lines. mdpi.com
The analgesic effects of these compounds are often linked to their anti-inflammatory action. Research on N-pyridyl-1,2-benzothiazine-3-carboxamides, which contain a pyridylamide fragment also found in the successful NSAID Piroxicam, has shown that specific substitutions on the pyridine (B92270) ring can lead to potent analgesic activity, in some cases surpassing that of reference drugs like Lornoxicam. mdpi.com Similarly, certain 6-substituted-3(2H)-pyridazinone derivatives have exhibited potent analgesic activity alongside significant anti-inflammatory effects without the gastric side effects commonly associated with NSAIDs. nih.gov These findings underscore the potential of the pyridinone scaffold, the parent structure of this compound, as a template for developing new anti-inflammatory and analgesic drugs.
| Compound Class | Observed Activity | Mechanism/Model | Reference |
|---|---|---|---|
| Pyridazinone Derivatives | Anti-inflammatory | Inhibition of COX-2 | nih.gov |
| Brominated Indoles | Anti-inflammatory | Inhibition of NO, TNFα, and PGE2 production | mdpi.com |
| N-Pyridyl-1,2-benzothiazine-3-carboxamides | Analgesic & Anti-inflammatory | Carrageenan-induced inflammation model | mdpi.com |
| 6-Substituted-3(2H)-pyridazinone Hydrazones | Analgesic & Anti-inflammatory | Exhibited more potent analgesic activity than ASA | nih.gov |
| Thienopyridine & 1,4-dihydropyridine Derivatives | Analgesic & Anti-inflammatory | Dextran edema and hotplate analgesic assays | actabiomedica.ru |
Structure-Activity Relationship (SAR) Studies for Pharmacological Efficacy
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the optimization of lead compounds into potent and selective drug candidates. nih.gov For pyridinone derivatives, SAR studies have revealed that the type and position of substituents on the core ring significantly impact their pharmacological properties. nih.gov
The biological activity of pyridinone derivatives is highly dependent on the substitution pattern around the central ring. nih.gov Modifications at positions 3, 4, and 6 have been shown to be particularly important for antiviral activity, and similar principles apply to other pharmacological effects. nih.gov
For example, in the development of Interleukin-2 inducible T-cell kinase (Itk) inhibitors, the 3-aminopyrid-2-one motif served as a starting fragment. nih.gov Functionalization of the 3-amino group was found to rapidly enhance inhibitory activity, while introducing a substituted heteroaromatic ring at the 5-position was key to achieving selectivity over other kinases. nih.gov
In another series of anti-inflammatory compounds, the presence and position of a halogen substituent on an isatin core (related to the pyridinone structure) was critical. mdpi.com Studies showed that substituting a bromine atom at the C5 and C6 positions effectively increased anti-inflammatory activity, highlighting the role of halogens in modulating potency. mdpi.com Specifically for N-pyridyl-benzothiazine-carboxamides, the presence of a substituent at the meta-position (position 3) of the pyridine nucleus was identified as a factor that enhances analgesic properties. mdpi.com These examples demonstrate that specific substitutions, such as the bromine at C6 and the amino group at C3 in this compound, are key determinants of a compound's potential biological profile.
| Scaffold | Position of Substitution | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|---|
| 3-Aminopyrid-2-one | Position 3 (Amino group) | Various functional groups | Enhancement of Itk inhibitory activity | nih.gov |
| 3-Aminopyrid-2-one | Position 5 | Substituted heteroaromatic ring | Key for achieving kinase selectivity | nih.gov |
| Isatin | Positions 5 and 6 | Bromine | Increased anti-inflammatory activity | mdpi.com |
| N-(Pyridin-3-yl)-amide | Position 3 of Pyridine | Amide linkage | Enhancement of analgesic properties | mdpi.com |
| Pyridinone | Positions 3, 4, 6 | Various | Crucial for antiviral activity | nih.gov |
In medicinal chemistry, modifying a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties is a primary goal. Bioisosteric replacement and scaffold hopping are two powerful strategies used to achieve this.
Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has broadly similar physical or chemical properties, with the aim of retaining or enhancing biological activity while improving other characteristics. cambridgemedchemconsulting.com Pyridinone itself is considered a bioisostere for various groups, including amides, phenols, and other heterocyclic rings like pyrimidines. frontiersin.org A successful example is the replacement of a pyridine-N-oxide moiety with a pyridone ring in certain kinase inhibitors, which resulted in similar bioactivity but potentially improved metabolic stability. nih.gov Other common replacements include substituting a fluorine atom for a hydrogen to block metabolic oxidation or replacing a hydroxyl group with a difluoromethyl group (–CF2H). cambridgemedchemconsulting.comnih.gov These subtle changes can lead to significant improvements in a drug candidate's profile.
Scaffold hopping is a more drastic approach where the core structure (scaffold) of a known active compound is replaced with a different, often structurally distinct, scaffold while preserving the original orientation of key functional groups. nih.gov This strategy is used to discover new chemical classes with similar biological activity but potentially better properties, such as improved solubility or novelty for intellectual property purposes. For example, in the development of IDH1 inhibitors, a phenyl ring was replaced with a pyridinone scaffold. nih.gov This "hop" was designed to improve potency and solubility by introducing an additional hydrogen bond acceptor into the molecule. nih.gov The application of these strategies to the this compound scaffold could yield novel derivatives with optimized pharmacological efficacy.
Future Perspectives and Emerging Research Directions for 3 Amino 6 Bromopyridin 2 1h One
Advancements in Targeted Synthesis and Derivatization
The pyridin-2(1H)-one core is a privileged structure found in many biologically active compounds. nih.govnih.gov However, the synthesis of substituted pyridinones, particularly 3-amino-4-arylpyridin-2(1H)-ones, often involves multi-step processes. nih.gov Future research is expected to focus on developing more efficient, regioselective, and stereoselective synthetic methodologies.
Key emerging trends include:
One-Pot Synthesis: The development of one-pot reactions, such as the synthesis of 2-(1H)-pyridinone from dimethyl 3-oxopentanedioate and a primary amine using L-proline as a catalyst, represents a move towards more efficient and environmentally friendly processes. nih.gov
Novel Cyclization Strategies: Researchers are exploring new cyclization methods based on accessible starting materials like azlactones and enamines of ethyl acetoacetate to produce 3-aminopyridin-2(1H)-one derivatives in good yields. nih.gov
Biocatalysis: The use of whole-cell biocatalysts, such as Burkholderia sp. MAK1, for the regioselective oxyfunctionalization of pyridine (B92270) derivatives presents a green alternative to traditional chemical methods. nih.govresearchgate.net This approach could be adapted for the targeted synthesis of hydroxylated derivatives of 3-Amino-6-bromopyridin-2(1H)-one.
The derivatization of the this compound core is another critical area. The amino group allows for a wide range of modifications, including acylation and the formation of Schiff bases, enabling the creation of large libraries of compounds for screening. researchgate.net Future work will likely involve leveraging these reactive sites to attach various pharmacophores and tune the molecule's physicochemical properties for specific biological targets.
Table 1: Emerging Synthetic Approaches for Pyridin-2(1H)-one Derivatives
| Synthetic Approach | Key Features | Potential Advantages | Reference |
| One-Pot Synthesis | Catalyzed by L-proline; uses simple starting materials. | High efficiency, eco-friendly, broad functional group tolerance. | nih.gov |
| Azlactone-Enamine Reaction | Reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines. | Provides a simple method for preparing 3-aminopyridin-2(1H)-one derivatives. | nih.gov |
| Biocatalytic Hydroxylation | Uses whole cells of Burkholderia sp. MAK1. | High regioselectivity, sustainable, operates under mild conditions. | nih.govresearchgate.net |
Integration of Advanced Computational Techniques in Drug Design
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new drugs. fmhr.orgnih.gov The future of drug design involving the this compound scaffold will heavily rely on the integration of these computational methods.
Emerging computational strategies include:
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, techniques like molecular docking and pharmacophore modeling can be used to design derivatives of this compound with high binding affinity and selectivity. fmhr.orgmdpi.com
Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, methods like Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological activity of new derivatives based on their chemical structure. fmhr.orgmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic interactions between a ligand and its target protein, helping to optimize the stability and flexibility of the drug-target complex. mdpi.com
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are increasingly used to analyze large datasets, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even design novel molecules from scratch, further streamlining the drug discovery pipeline. fmhr.orgmdpi.com
These computational tools will enable researchers to rationally design novel derivatives of this compound, prioritizing candidates with the highest potential for therapeutic efficacy and reducing the time and cost associated with traditional trial-and-error approaches. fmhr.org
Novel Therapeutic Applications Beyond Current Scope
The pyridin-2(1H)-one nucleus is present in a wide array of therapeutic agents, including antivirals, antifungals, and anti-allergic drugs. nih.gov Derivatives of this compound have already been investigated in the fields of oncology and infectious diseases. chemimpex.com However, the structural versatility of this compound suggests its potential utility across a much broader spectrum of therapeutic areas.
Future research could explore its application in:
Neurological Disorders: The core structure is a key component in pharmaceuticals targeting neurological conditions, indicating a promising avenue for new derivatives. chemimpex.com
Cardiovascular Diseases: The well-known cardiotonic drug amrinone is a 5-amino-3,4'-bipyridin-6(1H)-one, highlighting the potential of the aminopyridinone scaffold in developing new cardiovascular agents. nih.gov
Enzyme Inhibition: Pyridinone derivatives have been identified as inhibitors for various enzymes, including HIV-1 reverse transcriptase and influenza endonuclease, suggesting that new derivatives could be developed as potent and selective enzyme inhibitors for a range of diseases. nih.gov
Agricultural Chemistry: The compound has been utilized in formulating agrochemicals, such as pesticides and herbicides, opening up non-pharmaceutical applications. chemimpex.com
Material Science: The chemical stability and reactivity of this compound make it suitable for creating advanced materials like polymers and coatings. chemimpex.com
Systematic screening of compound libraries derived from this compound against diverse biological targets will be crucial in identifying these novel applications.
Development of Analytical Methodologies for Complex Matrices
As new derivatives of this compound are developed and progress towards preclinical and clinical studies, the need for robust and sensitive analytical methods for their detection and quantification in complex biological matrices becomes paramount. The compound itself can serve as a reference standard for ensuring accuracy in these analytical methods. chemimpex.com
Future research in this area will likely focus on:
Chromatographic Techniques: Developing and validating high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods for the separation and quantification of the parent compound and its metabolites in plasma, urine, and tissue samples.
Spectroscopic Analysis: Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for the structural elucidation of metabolites and degradation products.
High-Throughput Assays: Creating high-throughput screening assays, potentially using luminescent properties observed in some 3-amino-4-arylpyridin-2(1H)-ones, for rapid quantification in pharmacokinetic and metabolic studies. nih.gov
The establishment of these analytical techniques is essential for understanding the pharmacokinetic and pharmacodynamic profiles of new drug candidates derived from this scaffold.
Table 2: Key Analytical Techniques for Future Research
| Technique | Application Area | Purpose |
| HPLC/LC-MS | Pharmacokinetics, Metabolite Profiling | Quantification of drug and metabolites in biological fluids. |
| NMR Spectroscopy | Structural Elucidation | Determining the chemical structure of novel derivatives and metabolites. |
| High-Resolution Mass Spectrometry | Metabolite Identification | Accurate mass measurement to identify unknown metabolites. |
| Luminescence-Based Assays | High-Throughput Screening | Rapid quantification for in vitro assays and screening. |
Contribution to Sustainable Chemical Processes in Pharmaceutical Development
The pharmaceutical industry is increasingly focusing on green and sustainable chemistry to minimize its environmental impact. The synthesis of this compound and its derivatives provides multiple opportunities for implementing sustainable practices.
Future efforts in this domain will concentrate on:
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby reducing waste.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents.
Catalysis: Expanding the use of biocatalysts and chemocatalysts (like L-proline) to replace stoichiometric reagents, leading to milder reaction conditions and reduced waste streams. nih.gov
Renewable Feedstocks: Investigating the synthesis of pyridine-based compounds from renewable resources, such as carbohydrates, to reduce reliance on petrochemicals. researchgate.net
By integrating these principles into the manufacturing process, the development of pharmaceuticals based on the this compound scaffold can be made more economically and environmentally sustainable.
Q & A
Q. What are the primary synthetic routes for 3-Amino-6-bromopyridin-2(1H)-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via the Hofmann reaction, starting from a pyridinone precursor. Evidence from Hofmann degradation of 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide using sodium hypobromite highlights the role of bromination at the 5-position, which can be adapted for this compound synthesis . Key parameters include:
- Reagent selection : Sodium hypobromite (NaOBr) or calcium hypochlorite (Ca(OCl)₂) for regioselective bromination.
- Temperature control : Reactions typically proceed at 0–5°C to minimize side products.
- Solvent system : Aqueous alkaline conditions (e.g., NaOH/NaBr mixture) enhance solubility and reactivity.
Q. How can researchers confirm the purity and structural identity of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic proton environments and substitution patterns (e.g., bromine-induced deshielding) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₅H₅BrN₂O at 188.97 g/mol).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters a = 5.1144 Å, b = 17.8029 Å, c = 16.5365 Å, β = 97.009° have been reported for related bromopyridinones .
Q. How can bromination site selectivity be controlled in derivatives of this compound?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example:
- Electron-donating groups (e.g., -NH₂ at position 3) direct bromination to the para position (C6 in this case) via resonance stabilization .
- Steric hindrance : Bulky substituents near reactive sites (e.g., C5) can divert bromination to alternative positions. Computational tools like MOE (Molecular Operating Environment) help predict reactivity by mapping electrostatic potentials .
- Experimental validation : Use LC-MS to monitor reaction intermediates and optimize conditions (e.g., solvent polarity, temperature gradients) .
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can they be mitigated?
Methodological Answer: Common challenges include:
- Disorder in crystal packing : Observed in imidazo[4,5-b]pyridinone derivatives due to flexible substituents (e.g., dioxolane groups). Mitigation involves low-temperature data collection (100 K) and restrained refinement in SHELXL .
- Twinned crystals : Use the TwinRotMat option in SHELXL to model twin domains .
- Hydrogen bonding networks : Intermolecular H-bonds (e.g., N–H···O) can create chains parallel to the a-axis, requiring careful modeling of thermal displacement parameters .
Q. How is this compound utilized in structure-guided drug design?
Methodological Answer: The compound serves as a scaffold for bromodomain inhibitors (e.g., BET-BD1). Structural studies reveal that the pyridinone core binds to acetyl-lysine recognition pockets via hydrogen bonds, while the bromine atom enhances hydrophobic interactions. Key steps include:
Q. How can researchers resolve contradictions in spectroscopic data for bromopyridinone derivatives?
Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : To identify tautomeric forms (e.g., lactam-lactim tautomerism in DMSO-d₆ vs. CDCl₃) .
- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .
- Cross-validation : Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
